1,3,5-Triazine

Vue d'ensemble

Description

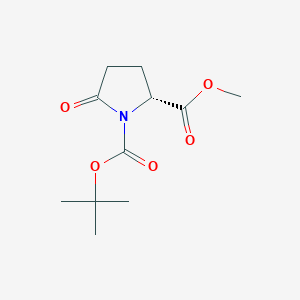

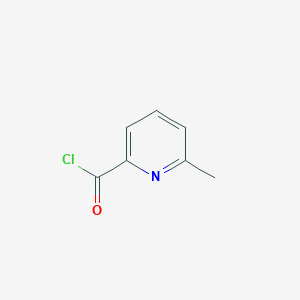

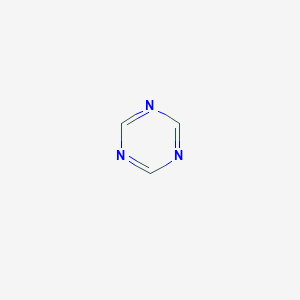

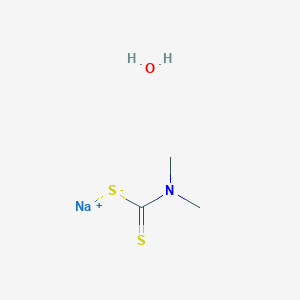

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . S-triazine and its derivatives are useful in a variety of applications .

Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . A method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .Molecular Structure Analysis

The molecular structure of this compound is planar with a zero dipole moment . The molecular formula is C3H3N3 .Chemical Reactions Analysis

This compound derivatives have been synthesized for various applications, including electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and thermally activated delayed fluorescence (TADF) materials .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 81 to 83 °C . The molar mass is 81.08 g/mol .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de 1,3,5-triazine ont été largement étudiés pour leur potentiel en chimiothérapie. La structure symétrique de la s-triazine en fait un échafaudage précieux pour créer des composés à forte sélectivité contre les cellules cancéreuses. Ces dérivés peuvent inhiber les enzymes impliquées dans la tumorigenèse et, dans certains cas, induire l'apoptose dans les cellules cancéreuses .

Propriétés antimicrobiennes

L'activité antimicrobienne des dérivés de this compound est bien documentée. Ces composés ont montré des résultats prometteurs contre diverses souches bactériennes, y compris celles résistantes aux multi-médicaments comme le SARM et E. coli. Certains dérivés présentent une activité comparable ou même supérieure à celle des antibiotiques traditionnels comme l'ampicilline .

Applications agricoles

En agriculture, les dérivés de this compound servent de pesticides et d'herbicides efficaces. Ils sont utilisés pour contrôler une large gamme de ravageurs et de mauvaises herbes agricoles, contribuant à l'augmentation du rendement des cultures et à leur protection .

Chimie analytique

Les composés this compound trouvent des applications en chimie analytique comme agents de complexation. Ils peuvent former des complexes avec divers ions, ce qui est utile dans les procédures analytiques et l'électrochimie .

Chimie des matériaux

Les dérivés de this compound sont utilisés en chimie des matériaux, en particulier comme accepteurs dans les systèmes en forme d'étoile. Ils contribuent au développement de nouveaux matériaux avec des applications potentielles dans l'électronique et la photonique .

Effets antiviraux et antipaludiques

Les composés à base de this compound présentent également des activités antivirales et antipaludiques. Leur capacité à inhiber la prolifération des virus et des parasites en fait des candidats pour le développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound that interacts with various targets. It has been used as a scaffold for generating libraries of irreversible inhibitors with diverse target specificities . For instance, it has been found to covalently modify target proteins such as β-tubulin (TUBB) and protein disulfide isomerase (PDI) . These proteins play crucial roles in cell structure and protein folding, respectively.

Mode of Action

The mode of action of this compound derivatives involves covalent modification of target proteins. A divergent synthetic scheme has been developed to derivatize the triazine with an electrophile for covalent modification of target proteins . This interaction results in changes to the protein’s function, potentially altering cellular processes.

Biochemical Pathways

This compound and its derivatives can affect various biochemical pathways. For instance, inhibiting DHRF induces a reduction of tetrahydrofolate (THF), consequently decreasing the synthesis of purines, amino acids, and thymidylate, which are crucial in cell growth and proliferation .

Result of Action

The result of this compound’s action can vary depending on the specific derivative and target. For instance, some this compound derivatives have shown promising anticancer activity, with inhibition of enzymes involved in the process of tumorigenesis . Other derivatives have demonstrated antimicrobial, antiviral, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of herbicides, the effectiveness of this compound can be affected by factors such as soil composition, temperature, and moisture levels . Additionally, the stability and efficacy of this compound can be influenced by factors such as pH and presence of other chemicals in the environment .

Safety and Hazards

Orientations Futures

The future development of 1,3,5-triazine-based functional materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage . The this compound market is also expected to grow .

Analyse Biochimique

Biochemical Properties

1,3,5-Triazine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide spectrum of biological properties such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities . The compound’s weak base and weaker resonance energy than benzene make it prefer nucleophilic substitution to electrophilic substitution .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting processes such as proliferation . In some cases, this compound derivatives have been found to induce cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQDMXYYFUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052785 | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290-87-9 | |

| Record name | 1,3,5-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B5F4CM81E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)